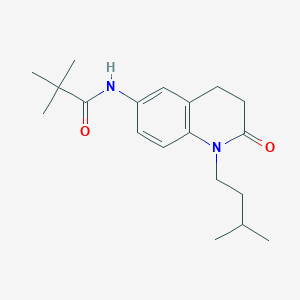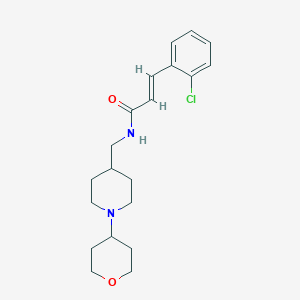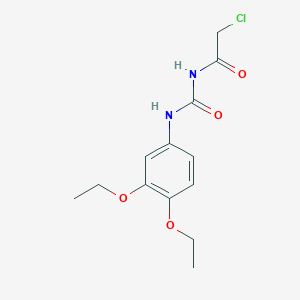
1-Cyclopropylbut-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylbut-2-yn-1-ol is an organic compound with the molecular formula C7H10O It features a cyclopropyl group attached to a but-2-yn-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbut-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylbut-2-yn-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst under atmospheric pressure.
Substitution: SOCl2 or PBr3 in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products:
Oxidation: Cyclopropylbut-2-yn-1-one or cyclopropylbut-2-yn-1-al.
Reduction: Cyclopropylbut-2-en-1-ol or cyclopropylbutan-1-ol.
Substitution: Cyclopropylbut-2-yn-1-chloride or cyclopropylbut-2-yn-1-bromide.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylbut-2-yn-1-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclopropylbut-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding affinity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanol: Similar structure but lacks the alkyne moiety.
But-2-yn-1-ol: Similar structure but lacks the cyclopropyl group.
Cyclopropylbut-2-en-1-ol: Similar structure but with an alkene instead of an alkyne
Uniqueness: 1-Cyclopropylbut-2-yn-1-ol is unique due to the presence of both a cyclopropyl group and an alkyne moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-cyclopropylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h6-8H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMITGVICCWLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C1CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53376-63-9 |
Source


|
| Record name | 1-cyclopropylbut-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)
![1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2398209.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)
![13-fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2398219.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2398224.png)
![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)
